molecular formula C8H7FO4 B2424733 3-Fluoro-5-hydroxy-4-methoxybenzoic acid CAS No. 1195945-01-7

3-Fluoro-5-hydroxy-4-methoxybenzoic acid

Cat. No.: B2424733
CAS No.: 1195945-01-7
M. Wt: 186.138
InChI Key: XDYLTVLFCIIHNX-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxy-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO4 It is a derivative of benzoic acid, featuring a fluorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-5-hydroxy-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the demethylation of 3-fluoro-4-methoxybenzoic acid. This process typically uses hydrobromic acid (HBr) under elevated temperatures to remove the methoxy group, resulting in the formation of the hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Acylation: The hydroxyl group can participate in acylation reactions to form esters or amides.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.

    Acylation: Reagents like acyl chlorides or anhydrides are used, often in the presence of a base like pyridine.

Major Products

    Esters: Formed from esterification reactions.

    Amides: Resulting from acylation reactions.

    Substituted Benzoic Acids: Products of nucleophilic aromatic substitution.

Scientific Research Applications

3-Fluoro-5-hydroxy-4-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-hydroxy-4-methoxybenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, in the treatment of Alzheimer’s disease, derivatives of this compound may inhibit enzymes involved in the formation of amyloid plaques .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the methoxy group.

    3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the hydroxyl group.

    4-Hydroxy-3-methoxybenzoic acid: Similar structure but lacks the fluorine atom.

Uniqueness

3-Fluoro-5-hydroxy-4-methoxybenzoic acid is unique due to the presence of all three functional groups (fluorine, hydroxyl, and methoxy) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-fluoro-5-hydroxy-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYLTVLFCIIHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound of step 1 (2.0 g, 8.88 mmol) was dissolved in aqueous tetrafluoroboric acid (48%, 4.5 ml), sodium nitrite (612 mg, 8.88 mmol) was added at 0° C., and the mixture was stirred at room temperature for 60 min. The volatiles were evaporated, toluene was added to the oily residue and the mixture was heated at 100° C. for 4 h. The mixture was partitioned between EA and 2 N hydrochloric acid, the aqueous phase extracted with EA, and the combined organic extracts were dried over sodium chloride, decanted and evaporated to dryness. The residue was purified by preparative RP HPLC (water/ACN gradient) to give 170 mg of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
612 mg
Type
reactant
Reaction Step Two

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